5-(difluoromethyl)-4-({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(difluoromethyl)-4-({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H13F2N7O3S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.07686480 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings have been reported, with a focus on exploring their reactive properties through DFT calculations, molecular dynamics simulations, and evaluations of antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). This research underscores the potential of these compounds in medicinal chemistry due to their significant biological activities.
Biological Activities
- Schiff bases of 4-amino-1,2,4-triazole derivatives, incorporating pyrazole, have been synthesized and shown to exhibit significant analgesic and antioxidant properties (Karrouchi et al., 2016). Such studies indicate the therapeutic potential of these compounds.
- Another study explored the synthesis and properties of certain triazolo[3,4-b][1,3,4]thiadiazoles, emphasizing the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine due to their pharmacological potential (Fedotov et al., 2022). The combination of these heterocycles in one molecule increases the likelihood of interacting with various biological targets.
Antimicrobial and Antioxidant Properties
- Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2010). This showcases the potential of such compounds in developing new antimicrobial agents.
- Schiff base compounds with a 1,2,4-triazole moiety have been synthesized, displaying anti-inflammatory, antioxidant, and antibacterial properties (Kate et al., 2018), further highlighting the diverse biological activities these chemical structures can exhibit.
Properties
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O3S/c1-27-12-3-2-9(5-19-23-14(13(16)17)20-21-15(23)28)4-10(12)7-22-8-11(6-18-22)24(25)26/h2-6,8,13H,7H2,1H3,(H,21,28)/b19-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGSTGOWTUXNKD-PTXOJBNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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